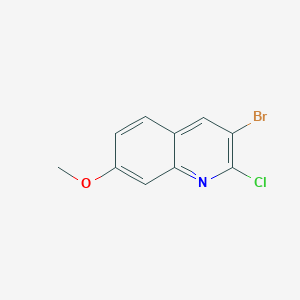![molecular formula C8H8BrN3 B13904579 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a bromine atom and two methyl groups in its structure makes it a unique compound with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with appropriate reagents. One common method includes the reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the dimethyl groups . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.
化学反応の分析
Types of Reactions
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .
科学的研究の応用
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity .
類似化合物との比較
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with a phenyl group instead of dimethyl groups.
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom and has different biological activities.
Uniqueness
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical properties and biological activities
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
6-bromo-1,2-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-11-8-7(12(5)2)3-6(9)4-10-8/h3-4H,1-2H3 |
InChIキー |
IBAKAOQTPGLYAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


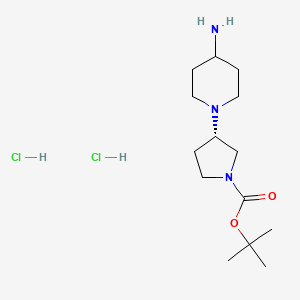
![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)

![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
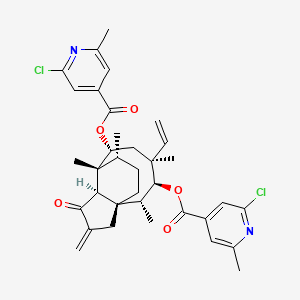
![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
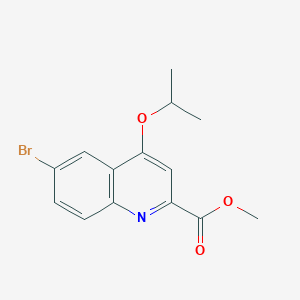
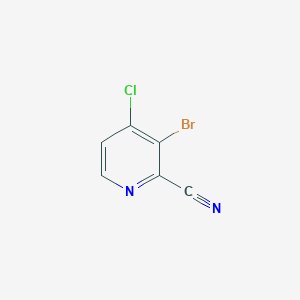

![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
![5-(4-hydroxypiperidin-1-yl)-N-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B13904585.png)
